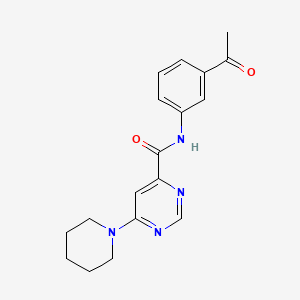

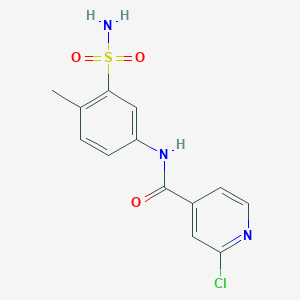

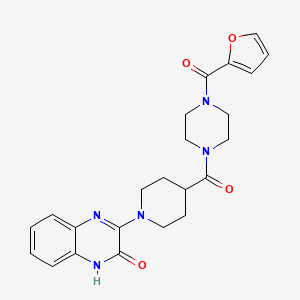

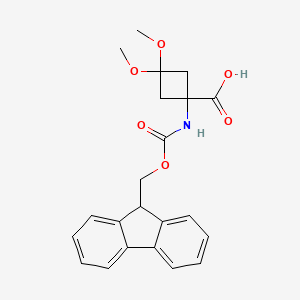

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one" is a complex molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological evaluations. The related compounds have been designed to include furan and piperazine moieties, which are known to contribute to biological activity. For instance, compounds with furan-2-yl and piperazine structures have been synthesized and tested for antidepressant and antianxiety activities , as well as for antibacterial properties against a range of bacteria . Additionally, similar structures have been evaluated for fungicidal and herbicidal activities .

Synthesis Analysis

The synthesis of related compounds typically begins with a starting material such as 2-acetylfuran, which undergoes a Claisen-Schmidt condensation with various aromatic aldehydes to yield intermediates. These intermediates can then be cyclized with hydroxylamine hydrochloride to form oxazoles or isoxazolines, which are further reacted with piperazine derivatives through Mannich reactions to produce the desired products . The synthesis routes are carefully designed to introduce the desired functional groups and to ensure the formation of the correct molecular architecture.

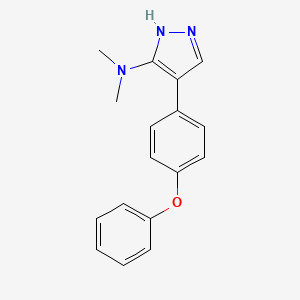

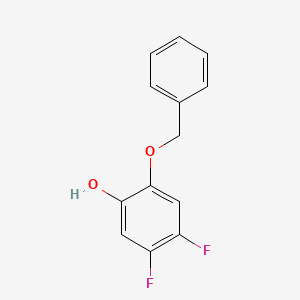

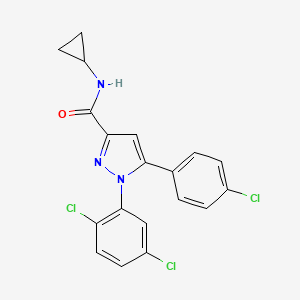

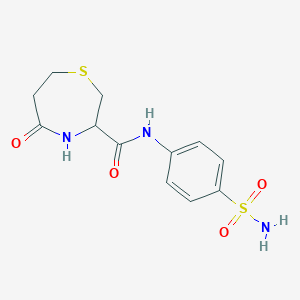

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, in a structurally similar compound, the piperazine ring adopts a chair conformation, and the dihedral angles between the different rings in the molecule have been precisely measured, indicating the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the furan ring and the piperazine moiety. These groups can participate in various chemical reactions, which can be exploited to further modify the compound or to understand its interaction with biological targets. The Mannich reaction is a key step in the synthesis of these compounds, allowing the introduction of aminoalkyl groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points and solubility, are determined by their molecular structure. The presence of heteroatoms and functional groups can affect properties like polarity, hydrogen bonding capability, and overall molecular stability. These properties are essential for the biological activity of the compounds, as they influence the compound's ability to interact with biological targets and its pharmacokinetic profile .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

Research has demonstrated the synthesis and biological in vitro activities of new quinoxaline derivatives, including those with piperazine moieties, which exhibit hypoxic-cytotoxic properties. These compounds are designed with basic lateral chains and different substituents, aiming to enhance their potency and selectivity as potential therapeutic agents (Ortega et al., 2000).

Antidepressant and Antianxiety Activities

Novel derivatives of piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. The study involves the design and synthesis of compounds with a furan-2-yl moiety, which were tested in animal models to assess their behavioral effects. These findings suggest potential applications in the treatment of mental health disorders (Kumar et al., 2017).

Antibacterial Activity

Several studies have focused on the synthesis of quinoxaline derivatives, including those with piperazinyl moieties, to evaluate their antibacterial activity. These compounds were tested against various Gram-positive and Gram-negative bacteria, showing significant antibacterial properties. The research highlights the potential of these compounds in developing new antibacterial agents (Foroumadi et al., 2007).

Antimicrobial Activity

Research on the design and synthesis of s-Triazine-based thiazolidinones incorporating piperazine moieties has revealed their promising antimicrobial activities against a range of bacteria and fungi. These studies contribute to the search for new antimicrobial agents with potential applications in treating infections (Patel et al., 2012).

Molecular Docking and Pharmacological Agents

Studies have also explored the synthesis of novel compounds containing quinoline and piperazine structures for their potential as pharmacological agents. Molecular docking and structural analyses have been conducted to understand their interactions with biological targets, providing insights into their therapeutic potential (Marganakop et al., 2022).

properties

IUPAC Name |

3-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c29-21-20(24-17-4-1-2-5-18(17)25-21)26-9-7-16(8-10-26)22(30)27-11-13-28(14-12-27)23(31)19-6-3-15-32-19/h1-6,15-16H,7-14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSBSHNJRLVTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=NC5=CC=CC=C5NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)